Methyl 3-chloro-5-(chlorosulfonyl)benzoate Methyl 3-chloro-5-(chlorosulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1155083-83-2
VCID: VC2913512
InChI: InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
SMILES: COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Molecular Formula: C8H6Cl2O4S
Molecular Weight: 269.1 g/mol

Methyl 3-chloro-5-(chlorosulfonyl)benzoate

CAS No.: 1155083-83-2

Cat. No.: VC2913512

Molecular Formula: C8H6Cl2O4S

Molecular Weight: 269.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-5-(chlorosulfonyl)benzoate - 1155083-83-2

Specification

CAS No. 1155083-83-2
Molecular Formula C8H6Cl2O4S
Molecular Weight 269.1 g/mol
IUPAC Name methyl 3-chloro-5-chlorosulfonylbenzoate
Standard InChI InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
Standard InChI Key SJINDARITXMCOD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Canonical SMILES COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl

Introduction

Structural Identification and Basic Properties

Methyl 3-chloro-5-(chlorosulfonyl)benzoate is characterized by a benzene ring substituted with three key functional groups: a methyl ester, a chlorine atom, and a chlorosulfonyl group. The precise arrangement of these substituents around the benzene ring contributes to the compound's distinctive chemical behavior and applications in organic synthesis .

Identification Data

ParameterValue
CAS Number1155083-83-2
Molecular FormulaC8H6Cl2O4S
Molecular Weight269.1 g/mol
SMILES NotationCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
InChIKeySJINDARITXMCOD-UHFFFAOYSA-N

The compound features a meta-relationship between the chlorine atom at position 3 and the chlorosulfonyl group at position 5 on the benzene ring, with the methyl ester functionality completing the substitution pattern. This specific arrangement of functional groups contributes to its unique reactivity profile and synthetic utility .

Physical and Chemical Properties

Methyl 3-chloro-5-(chlorosulfonyl)benzoate appears as a pale yellow to off-white crystalline solid at room temperature. Although specific melting point data for this exact compound is limited in the available literature, structurally similar compounds like methyl 3-chloro-4-(chlorosulfonyl)benzoate exhibit melting points in the range of 115-116°C .

Chemical Reactivity

The compound's reactivity is primarily determined by the presence of the chlorosulfonyl group, which is highly electrophilic and can undergo various nucleophilic substitution reactions. The methyl ester group also provides an additional site for chemical transformations, allowing for diverse synthetic applications.

The chlorosulfonyl group (SO2Cl) is particularly reactive toward nucleophiles, readily forming sulfonamides when reacted with amines, and sulfonate esters when treated with alcohols. This reactivity makes the compound a valuable intermediate in the synthesis of more complex molecules, especially those with potential pharmaceutical applications .

Synthesis Methods

The synthesis of methyl 3-chloro-5-(chlorosulfonyl)benzoate typically involves a series of chemical transformations starting from suitable benzoic acid derivatives. Several synthetic routes have been reported in the literature, with the most common approach involving chlorosulfonation of an appropriately substituted benzoate.

Alternative Synthesis Methods

Alternative synthetic approaches may involve:

  • Chlorination of methyl 3-(chlorosulfonyl)benzoate at the meta-position

  • Esterification of 3-chloro-5-(chlorosulfonyl)benzoic acid with methanol in the presence of a suitable catalyst

  • Functional group interconversion from other appropriately substituted benzoate derivatives

While specific literature on alternative synthesis methods for methyl 3-chloro-5-(chlorosulfonyl)benzoate is limited, similar procedures have been documented for structurally related compounds such as methyl 2-chloro-5-(chlorosulfonyl)benzoate and 2-chloro-sulfonyl-3-methyl benzoate, which involve diazotization reactions followed by sulfonation under controlled conditions .

Applications in Organic Synthesis

Methyl 3-chloro-5-(chlorosulfonyl)benzoate serves as a versatile building block in organic synthesis due to its multiple reactive functional groups. Its applications span various fields, from pharmaceutical intermediate synthesis to agricultural chemical development.

Pharmaceutical Applications

Reaction TypeNucleophileProduct TypePotential Applications
Sulfonamide FormationPrimary/Secondary AminesSulfonamidesAntibacterial agents, enzyme inhibitors
Sulfonate Ester FormationAlcoholsSulfonate estersLeaving groups for further reactions
Ester Hydrolysis/TransesterificationWater/AlcoholsCarboxylic acids/Different estersStructural modifications
ReductionVarious reducing agentsReduced derivativesDiverse synthetic intermediates

This reactivity profile makes the compound particularly valuable in diversity-oriented synthesis, where a common intermediate is transformed into a library of structurally diverse compounds for biological screening.

Hazard TypeClassificationHazard Statement
Skin Corrosion/IrritationCategory 1B or 2Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1 or 2ACauses serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation

These classifications are derived from safety data for similar chlorosulfonyl-containing compounds and should be considered when handling methyl 3-chloro-5-(chlorosulfonyl)benzoate .

Comparative Analysis with Related Compounds

Methyl 3-chloro-5-(chlorosulfonyl)benzoate belongs to a family of substituted benzoates with chlorosulfonyl groups. Understanding its properties in relation to structurally similar compounds provides insights into structure-reactivity relationships.

Structural Comparison

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Differences
Methyl 3-chloro-5-(chlorosulfonyl)benzoate1155083-83-2C8H6Cl2O4S269.1Reference compound
Methyl 3,5-bis(chlorosulfonyl)benzoate918810-48-7C8H6Cl2O6S2333.17Additional chlorosulfonyl group at position 3
Methyl 3-chloro-4-(chlorosulfonyl)benzoate874830-93-0C8H6Cl2O4S269.10Chlorosulfonyl at position 4 instead of 5
Methyl 3-(chlorosulfonyl)benzoate63555-50-0C8H7ClO4S234.66Lacks chlorine at position 3
Methyl 3-chloro-5-methylbenzoate153203-53-3C9H9ClO2184.62Methyl group instead of chlorosulfonyl

This structural comparison highlights the impact of substituent position and identity on the physical and chemical properties of these compounds .

Reactivity Comparison

The reactivity of methyl 3-chloro-5-(chlorosulfonyl)benzoate compared to its structural analogs is primarily influenced by:

  • The electronic effects of the chlorine atom at position 3, which affects the electrophilicity of the chlorosulfonyl group

  • The regioselectivity of nucleophilic attack, which is influenced by the relative positions of the substituents

  • The potential for multiple reaction sites in compounds with additional reactive groups

Research Developments and Future Perspectives

While specific literature on methyl 3-chloro-5-(chlorosulfonyl)benzoate is somewhat limited, research on structurally similar compounds suggests several promising avenues for future investigation.

Current Research Applications

Recent research on chlorosulfonyl-containing benzoates has focused on their utility in synthesizing compounds with potential biological activities, particularly:

  • Sulfonamide derivatives with potential antibacterial properties

  • Enzyme inhibitors targeting specific biological pathways

  • Building blocks for more complex pharmaceutical intermediates

Future Research Directions

Potential areas for future research involving methyl 3-chloro-5-(chlorosulfonyl)benzoate include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel reactions involving the chlorosulfonyl functionality

  • Investigation of structure-activity relationships in derivatives with biological significance

  • Application in continuous flow chemistry for industrial-scale synthesis

  • Use in diversity-oriented synthesis to create compound libraries for drug discovery

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